4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid
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Overview
Description
4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluorine atoms and a hydroxymethyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The This compound affects the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Result of Action
The molecular and cellular effects of the action of This compound are primarily seen in the formation of new carbon–carbon bonds . This is a key step in many organic synthesis processes, enabling the creation of complex organic compounds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the performance of this compound . .
Preparation Methods
The synthesis of 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenylboronic acid and 3-fluorobenzaldehyde.
Grignard Reaction: The 3-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Boronic Acid Formation: The resulting alcohol is then reacted with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions to form the desired boronic acid compound
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as the use of microwave-assisted synthesis or continuous flow reactors.
Chemical Reactions Analysis
4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes .
Comparison with Similar Compounds
4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid can be compared with other similar compounds, such as:
4-Fluorophenylboronic acid: This compound lacks the hydroxymethyl group and has different reactivity and applications.
3-Fluorophenylboronic acid: This compound has a similar structure but differs in the position of the fluorine atom, affecting its reactivity and applications.
Phenylboronic acid: This compound lacks the fluorine atoms and hydroxymethyl group, making it less specific in certain reactions .
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity in various chemical and biological applications.
Properties
IUPAC Name |
[4-fluoro-3-[(3-fluorophenyl)-hydroxymethyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-3-1-2-8(6-10)13(17)11-7-9(14(18)19)4-5-12(11)16/h1-7,13,17-19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBUNWWASKYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(C2=CC(=CC=C2)F)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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